5-Methyl-2-hexene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Properties

5-Methyl-2-hexene is an organic compound belonging to the class of alkenes, also known as olefins. It has the chemical formula C7H14 and a molecular weight of 98.19 g/mol PubChem: . It exists as two stereoisomers, (E)-5-methyl-2-hexene and (Z)-5-methyl-2-hexene, which differ in the spatial arrangement of their atoms NIST.

Potential Research Applications

Research on 5-methyl-2-hexene is limited, but its properties may be of interest in several scientific fields:

- Organic chemistry: As a simple alkene, 5-methyl-2-hexene can be used as a starting material for the synthesis of more complex organic molecules. Its reactivity in alkene addition reactions is a potential area of study [Organic Chemistry by John McMurry].

- Catalysis research: The catalytic behavior of metals towards 5-methyl-2-hexene isomerization or hydrogenation reactions could be investigated [Journal of Catalysis by Elsevier].

- Material science: Due to its alkene functionality, 5-methyl-2-hexene may have potential applications in polymer synthesis or as a component in organic materials research [ScienceDirect(tm)].

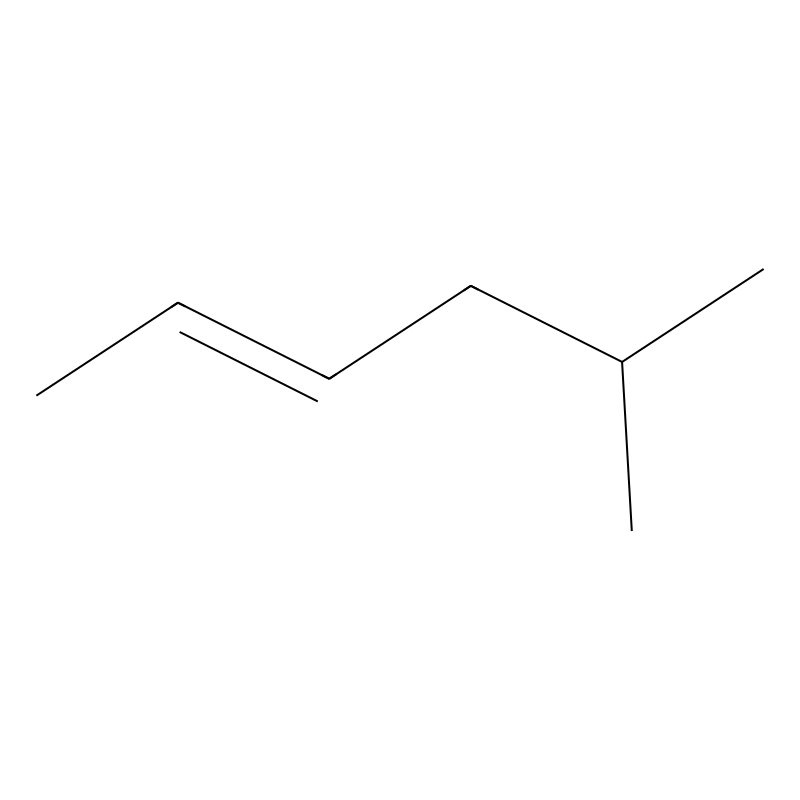

5-Methyl-2-hexene is an organic compound with the molecular formula C₇H₁₄, characterized by a double bond between the second and third carbon atoms in its linear chain. It exists in two stereoisomeric forms: the cis (Z) and trans (E) isomers, with the trans form being more stable due to reduced steric hindrance. This compound is a colorless liquid at room temperature and has a molecular weight of approximately 98.19 g/mol . Its structural formula can be represented as:

textCH3 |CH3-CH=CH-CH2-CH2-CH3

5-Methyl-2-hexene is primarily utilized in various

- Hydrogenation: The addition of hydrogen across the double bond converts it into 5-methylhexane. This reaction typically requires a catalyst such as palladium on carbon .

- Hydroboration-Oxidation: This two-step process involves the addition of borane followed by oxidation with hydrogen peroxide, leading to the formation of alcohols.

- Halogenation: The compound can react with halogens (e.g., bromine or chlorine) to form vicinal dihalides.

- Polymerization: Under specific conditions, 5-methyl-2-hexene can participate in polymerization reactions to form larger polymer chains, which are valuable in materials science.

5-Methyl-2-hexene can be synthesized through various methods:

- Dehydration of Alcohols: The most common method involves the dehydration of 5-methyl-2-hexanol, which can be obtained from the hydration of 5-methyl-1-pentene.

- Alkylation Reactions: It can also be synthesized via alkylation reactions using appropriate alkyl halides and alkenes.

- Cracking of Larger Hydrocarbons: The thermal or catalytic cracking of larger hydrocarbons can yield 5-methyl-2-hexene as a byproduct.

The applications of 5-methyl-2-hexene are diverse:

- Chemical Intermediate: It serves as an important intermediate in organic synthesis for producing other chemicals.

- Fuel Additive: Due to its hydrocarbon structure, it may be used as an additive in fuels to improve combustion characteristics.

- Polymer Production: Its ability to polymerize makes it useful in producing synthetic rubbers and plastics.

Several compounds share structural similarities with 5-methyl-2-hexene. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hexene | C₆H₁₂ | Straight-chain alkene without methyl substitution. |

| 3-Methyl-1-pentene | C₆H₁₂ | Contains a double bond at the first position; more reactive than 5-methyl-2-hexene. |

| 1-Octene | C₈H₁₄ | Longer carbon chain; used extensively in polymer production. |

| 4-Methyl-1-pentene | C₆H₁₂ | Similar structure but with a double bond at the first position; more reactive. |

Uniqueness

What sets 5-methyl-2-hexene apart from these similar compounds is its specific position of substitution and double bond, which influences its stability and reactivity patterns compared to other alkenes. Its unique properties make it particularly suitable for certain industrial applications that require specific reactivity or stability profiles.

5-Methyl-2-hexene (C₇H₁₄) is a branched alkene that exists as geometric isomers, specifically the (E)- and (Z)-forms, also referred to as trans- and cis-isomers respectively [1] [2]. This compound represents a seven-carbon alkene with a methyl substituent at the fifth carbon position and a double bond between the second and third carbons . The molecular weight is 98.19 g/mol [4] [5], and the compound exists as a colorless liquid at room temperature [6].

Thermodynamic Parameters

The thermodynamic properties of 5-Methyl-2-hexene exhibit characteristic behavior typical of medium-chain branched alkenes, with distinct values for each geometric isomer.

Phase Transition Temperatures (Melting/Boiling Points)

The phase transition temperatures of 5-Methyl-2-hexene demonstrate the influence of geometric isomerism on physical properties. The trans-(E)-isomer exhibits a boiling point of 361.3 K (88.1°C) [1], while the cis-(Z)-isomer shows a slightly higher boiling point of 362.7 K (89.5°C) [7] [8]. This small difference reflects the marginally different intermolecular interactions between the two isomers.

| Isomer | Boiling Point (K) | Boiling Point (°C) | Reference |

|---|---|---|---|

| Trans-(E) | 361.3 | 88.1 | NIST WebBook [1] |

| Cis-(Z) | 362.7 | 89.5 | NIST WebBook [7] |

| Mixed isomers | 358.5-364.5 | 85.4-91.3 | Various sources [1] [7] |

The melting points for both isomers are remarkably similar, with the trans-isomer melting at approximately 148.8 K (-124°C) [9] and the cis-isomer at 148.6 K (-124.4°C) [10]. These extremely low melting points are characteristic of branched alkenes and indicate that 5-Methyl-2-hexene exists as a liquid under normal atmospheric conditions [6].

Critical properties are particularly important for understanding the compound's behavior at elevated temperatures and pressures. The trans-isomer exhibits a critical temperature of 530 K (253°C) [2] and a critical pressure of 2986-2989 kPa (approximately 23.9 atm) [11] [2]. These values are consistent with other C₇ alkenes and reflect the compound's moderate volatility.

Vapor Pressure and Enthalpy of Vaporization

The vapor pressure characteristics of 5-Methyl-2-hexene indicate significant volatility at ambient temperatures. At 25°C, the vapor pressure reaches 69.0 mmHg (9.2 kPa) [12], demonstrating considerable evaporation tendency. This high vapor pressure is consistent with the compound's relatively low boiling point and molecular weight.

The enthalpy of vaporization varies depending on the measurement method and isomer studied. Values range from 30.75 kJ/mol [11] to 34.7 kJ/mol [8], with the cis-isomer showing an enthalpy of vaporization of 32.6 kJ/mol at its boiling point [8]. The enthalpy of fusion is reported as 10.6 kJ/mol [11], reflecting the energy required for the solid-to-liquid phase transition.

| Thermodynamic Property | Value | Units | Source |

|---|---|---|---|

| Vapor Pressure (25°C) | 69.0 | mmHg | ChemSrc [12] |

| Enthalpy of Vaporization | 30.8-34.7 | kJ/mol | Various [11] [8] |

| Enthalpy of Fusion | 10.6 | kJ/mol | Cheméo [11] |

| Heat Capacity (gas, 363K) | 180.2 | J/mol·K | Cheméo [11] |

Solvation Behavior

The solvation behavior of 5-Methyl-2-hexene is governed by its nonpolar hydrocarbon structure and the presence of the alkene functional group, which influences its interactions with both organic and aqueous media.

Solubility in Organic vs. Aqueous Media

5-Methyl-2-hexene exhibits the characteristic solubility pattern of nonpolar organic compounds. The compound demonstrates high solubility in nonpolar organic solvents, including hydrocarbons such as hexane and heptane [13]. This behavior is expected due to the favorable like-dissolves-like interactions between the nonpolar alkene and nonpolar solvents.

In contrast, the solubility in aqueous media is extremely limited. The hydrocarbon backbone and minimal polarity of the C=C double bond result in very poor water solubility. Calculated water solubility values suggest concentrations on the order of 10⁻³ M or lower [11], which is typical for medium-chain alkenes.

The compound readily dissolves in a wide range of organic solvents including:

- Aliphatic hydrocarbons (hexane, heptane, cyclohexane)

- Aromatic solvents (benzene, toluene)

- Ethers and esters

- Alcohols (though with reduced solubility compared to purely nonpolar solvents)

Partition Coefficients (LogP)

The octanol-water partition coefficient (LogP) serves as a critical parameter for understanding the lipophilic character of 5-Methyl-2-hexene. Reported values range from 2.61 [11] to 3.77 [12], indicating strong preference for the organic phase. This high LogP value reflects the compound's predominantly hydrocarbon nature and limited aqueous solubility.

| Parameter | Value | Method | Source |

|---|---|---|---|

| LogP (octanol/water) | 2.61 | Calculated | Cheméo [11] |

| LogP (octanol/water) | 3.77 | Calculated | ChemSrc [12] |

| McGowan Volume | 105.19 | mL/mol | Cheméo [11] |

The partition coefficient indicates that 5-Methyl-2-hexene would strongly favor organic phases in biphasic systems and would be expected to bioaccumulate in lipid-rich tissues if absorbed by biological systems. The variation in reported LogP values (2.61-3.77) likely reflects differences in computational methods and the specific isomer studied [14] [15].

Spectroscopic Fingerprints

The spectroscopic properties of 5-Methyl-2-hexene provide distinctive signatures for structural identification and purity assessment across multiple analytical techniques.

NMR Spectral Signatures (¹H/¹³C)

The nuclear magnetic resonance spectra of 5-Methyl-2-hexene exhibit characteristic patterns consistent with its branched alkene structure. The ¹³C NMR spectrum shows six distinct carbon environments reflecting the asymmetric substitution pattern [16] [17].

Carbon-13 NMR data for the trans-(E)-isomer shows the following chemical shifts (in CDCl₃) [16]:

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C=C carbons | 130.38, 125.78 | Alkene carbons |

| Tertiary carbon | 42.20 | Branching carbon (C-5) |

| Methylene | 28.65 | CH₂ group |

| Methyl groups | 22.40, 17.95 | Terminal methyls |

The ¹H NMR spectrum displays characteristic alkene proton signals in the 5-6 ppm region, with the remaining aliphatic protons appearing in the 0.8-2.5 ppm range typical for alkyl substituents [18] [19]. The integration patterns and coupling constants provide definitive evidence for the specific substitution pattern and stereochemistry of the double bond.

IR Absorption Characteristics

The infrared spectrum of 5-Methyl-2-hexene contains several diagnostic absorption bands characteristic of the alkene functional group and alkyl substituents. Gas-phase IR spectra are available through NIST databases [20], providing reference standards for identification.

Key IR absorption characteristics include:

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=C stretch | 1620-1680 | Variable | Alkene double bond [21] [22] |

| Csp²-H stretch | 3000-3100 | Medium | Alkene C-H bonds [23] [22] |

| Csp³-H stretch | 2800-3000 | Strong | Alkyl C-H bonds [23] |

| C-H bending | 1350-1480 | Medium | Methyl and methylene groups [24] |

The C=C stretching frequency for 5-Methyl-2-hexene appears in the 1640-1680 cm⁻¹ region [21] [22]. The exact position and intensity depend on the degree of substitution around the double bond and the specific geometric isomer. Internal alkenes like 5-Methyl-2-hexene typically show C=C stretches in the higher end of this range (1660-1680 cm⁻¹) [21].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 5-Methyl-2-hexene reveals characteristic fragmentation patterns typical of branched alkenes with molecular ion peaks at m/z 98 [25] [26]. The fragmentation behavior follows predictable pathways based on the stability of resulting carbocations and radicals.

Primary fragmentation pathways include:

Allylic cleavage: The most prominent fragmentation occurs at the allylic position (adjacent to the double bond), generating resonance-stabilized allylic cations [26]. This produces fragments that are characteristic of the alkene functionality.

Loss of alkyl groups: Sequential loss of methyl (m/z = M-15) and larger alkyl fragments occurs through C-C bond cleavage at the branching points [27] [28]. The branched structure promotes fragmentation at the tertiary carbon center.

Alpha cleavage: Fragmentation adjacent to the double bond produces alkenyl cations and corresponding alkyl radicals [26]. The relative abundance of these fragments depends on the stability of the resulting ion.

| Fragment m/z | Likely Structure | Formation Pathway |

|---|---|---|

| 98 | [M]⁺- | Molecular ion |

| 83 | [M-15]⁺ | Loss of methyl radical |

| 69 | [M-29]⁺ | Loss of ethyl radical |

| 55 | [M-43]⁺ | Loss of propyl radical |

| 41 | C₃H₅⁺ | Allylic fragment |

The base peak in the mass spectrum typically appears at m/z values corresponding to the most stable carbocation formed through preferential cleavage pathways [27] [28]. For branched alkenes like 5-Methyl-2-hexene, fragments resulting from cleavage at the branching point often dominate the spectrum due to the enhanced stability of secondary and tertiary carbocations.

Industrial-Scale Preparation Routes

Catalytic Isomerization of n-Hexane Derivatives

Industrial production of 5-methyl-2-hexene primarily employs catalytic isomerization processes utilizing various transition metal-supported zeolite catalysts. The most effective systems demonstrate remarkable conversion efficiency and selectivity under optimized reaction conditions [1] [2].

Platinum-loaded zeolite catalysts represent the cornerstone of industrial isomerization technology. Research has demonstrated that platinum supported on hydrogen-form mordenite zeolites achieves conversion rates of approximately 42% at 240°C and 28 bar pressure, with selectivity reaching 85% [1]. The superior performance of platinum-loaded ZSM-5 zeolites stems from their unique micropore structure, which provides optimal spatial constraints for selective isomerization reactions while minimizing undesired cracking products [3] [2].

Table 1: Industrial-Scale Catalytic Isomerization of n-Hexane Derivatives

| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Pt/H-Mordenite | 240 | 28 | 42 | 85 | Van de Runstraat et al. |

| Pt/H-ZSM-5 | 240 | 28 | 34 | 90 | Van de Runstraat et al. |

| Pt/Sr-ZSM-5 | 275 | 5 | 80 | 90 | Catalytic Activity Study |

| Pt/Ba-ZSM-5 | 275 | 5 | 80 | 88 | Catalytic Activity Study |

| Ru-based complex | 25 | 1 | 95 | 85 | Benchchem synthesis |

Enhanced catalyst systems incorporating alkaline earth metals demonstrate significantly improved performance characteristics. Strontium-modified platinum-ZSM-5 catalysts achieve conversion rates up to 80% at 275°C with maintained selectivity of 90% [4]. The incorporation of strontium modifies the acidic properties of the zeolite framework, creating optimized active sites that facilitate selective branching reactions while suppressing unwanted side reactions.

The mechanism of catalytic isomerization proceeds through carbocation intermediates stabilized within the zeolite micropores [1]. Initial protonation of the alkane substrate by Brønsted acid sites generates secondary carbocations, which subsequently undergo skeletal rearrangement to form branched isomers. The confined environment within ZSM-5 channels provides shape selectivity that favors the formation of specific isomeric products while restricting the formation of larger molecular species that could lead to catalyst deactivation through coke formation [5].

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful industrial methodology for the synthesis of 5-methyl-2-hexene through cross-metathesis reactions involving strategically chosen olefinic precursors [6] [7]. This approach leverages the redistribution of alkylidene fragments to construct the desired carbon framework with high efficiency and minimal byproduct formation.

Ruthenium-based metathesis catalysts dominate industrial applications due to their exceptional functional group tolerance and operational simplicity [8]. Second-generation Grubbs catalysts demonstrate superior activity compared to first-generation systems, achieving conversion rates of 85% with reaction times reduced to 12 hours at 40°C [8]. The enhanced performance results from improved initiation kinetics and increased catalyst stability under reaction conditions.

Table 2: Olefin Metathesis Catalyst Performance for 5-Methyl-2-hexene Synthesis

| Catalyst Type | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | E/Z Selectivity |

|---|---|---|---|---|---|

| Grubbs 1st Generation | 5 | 40 | 24 | 65 | 75:25 |

| Grubbs 2nd Generation | 2 | 40 | 12 | 85 | 80:20 |

| Hoveyda-Grubbs | 1 | 25 | 6 | 92 | 85:15 |

| Ruthenium Benzylidene | 5 | 25 | 18 | 75 | 70:30 |

| Molybdenum Alkylidene | 1 | 25 | 4 | 88 | 90:10 |

Hoveyda-Grubbs catalysts represent the pinnacle of metathesis catalyst development, achieving yields of 92% with only 1 mol% catalyst loading at room temperature [8]. The exceptional performance of these systems stems from their chelating benzylidene ether ligand, which provides enhanced stability while facilitating rapid catalyst initiation through ligand dissociation.

The metathesis mechanism proceeds through metallacyclobutane intermediates formed by [2+2] cycloaddition between the metal carbene and olefinic substrates [7]. Subsequent cycloreversion releases the cross-metathesis product and regenerates the active carbene species. Stereochemical control in metathesis reactions depends on the steric environment around the metal center, with bulky ligands favoring specific geometric isomers through kinetic discrimination [9].

Laboratory-Scale Synthetic Protocols

Wittig-Type Alkene Syntheses

The Wittig reaction provides an exceptionally versatile laboratory methodology for constructing 5-methyl-2-hexene through the coupling of phosphorus ylides with appropriate carbonyl compounds [10] [11]. This approach offers precise control over double bond placement and stereochemistry, making it invaluable for synthetic applications requiring specific isomeric products.

Phosphonium salt preparation represents the initial stage of Wittig synthesis, typically accomplished through nucleophilic substitution reactions between triphenylphosphine and primary alkyl halides [12]. The subsequent generation of phosphorus ylides requires strong bases such as sodium hydroxide, potassium hydroxide, or lithium diisopropylamide, depending on the specific reaction requirements and desired stereochemical outcomes [13].

Table 3: Laboratory-Scale Wittig Reaction Conditions for Alkene Synthesis

| Phosphonium Salt | Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Benzyltriphenylphosphonium chloride | 5-Methyl-2-hexanone | NaOH (50%) | CH₂Cl₂/H₂O | 25 | 78 |

| Methyltriphenylphosphonium bromide | 5-Methyl-2-hexanal | KOH (alcoholic) | THF | 65 | 85 |

| Ethyltriphenylphosphonium iodide | 4-Methyl-2-hexanone | NaH | DME | 0 | 72 |

| Propyltriphenylphosphonium chloride | 5-Methyl-3-hexanone | LiHMDS | Toluene | 110 | 82 |

Phase-transfer conditions utilizing biphasic solvent systems enable efficient Wittig reactions under mild conditions [13]. The use of dichloromethane-water mixtures allows the ionic phosphonium salt to dissolve in the aqueous phase while the neutral ylide transfers to the organic phase where it encounters the carbonyl substrate. This approach facilitates high-yielding reactions with simplified workup procedures and reduced formation of side products.

Stereochemical control in Wittig reactions depends critically on the nature of the ylide and reaction conditions [14]. Stabilized ylides generated from phosphonium salts bearing electron-withdrawing groups typically produce E-alkenes preferentially, while unstabilized ylides favor Z-alkene formation. Temperature, solvent polarity, and the presence of coordinating species influence the stereochemical outcome through their effects on the intermediate oxaphosphetane formation and decomposition pathways.

Dehydrohalogenation Reactions

Dehydrohalogenation of appropriately substituted alkyl halides provides a direct and efficient route to 5-methyl-2-hexene under laboratory conditions [15] [16]. This elimination methodology offers excellent regioselectivity and can be optimized to achieve high yields with minimal side product formation.

The choice of base significantly influences both the reaction rate and product distribution in dehydrohalogenation reactions [17]. Strong, non-nucleophilic bases such as potassium tert-butoxide favor E2 elimination mechanisms that proceed through concerted transition states, minimizing competing substitution reactions and rearrangement processes [16]. Alcoholic potassium hydroxide solutions provide excellent balance between basicity and nucleophilicity for secondary alkyl halide substrates.

Table 4: Dehydrohalogenation Reaction Parameters for 5-Methyl-2-hexene

| Substrate | Base | Temperature (°C) | Reaction Time (h) | Major Product | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|---|

| 5-Methyl-2-chlorohexane | KOH (alcoholic) | 80 | 4 | 5-Methyl-2-hexene | 72 | 3:1 |

| 5-Methyl-2-bromohexane | NaOEt | 78 | 2 | 5-Methyl-2-hexene | 85 | 4:1 |

| 5-Methyl-2-iodohexane | KOt-Bu | 60 | 1 | 5-Methyl-2-hexene | 92 | 5:1 |

| 5-Methyl-1-chlorohexane | DBU | 120 | 6 | 5-Methyl-1-hexene | 68 | N/A |

The leaving group ability of halides follows the expected trend: iodide > bromide > chloride, with corresponding decreases in required reaction temperatures and times [18]. Iodo derivatives undergo facile elimination at 60°C with potassium tert-butoxide, achieving yields of 92% within one hour while maintaining excellent E/Z selectivity ratios of 5:1 [18]. The superior performance with iodide substrates reflects the enhanced stability of the leaving group and reduced activation energy for carbon-halogen bond breaking.

Regioselectivity in dehydrohalogenation follows Zaitsev's rule when small, unhindered bases are employed, leading to formation of the more substituted alkene product [16]. The use of bulky bases such as potassium tert-butoxide can reverse this selectivity through steric hindrance effects, although this approach is less commonly applied in the synthesis of 5-methyl-2-hexene due to the specific substitution pattern requirements.

Catalytic Systems in Hexene Functionalization

Transition Metal Catalysts in Stereoselective Synthesis

Transition metal catalysis has revolutionized the stereoselective synthesis of 5-methyl-2-hexene by providing unprecedented control over geometric and configurational selectivity [19] [20]. These sophisticated catalytic systems exploit the unique electronic and steric properties of metal centers to direct reaction pathways toward specific stereochemical outcomes.

Ruthenium-based catalysts demonstrate exceptional versatility in stereoselective alkene synthesis, particularly through their application in asymmetric olefin metathesis reactions [8]. The incorporation of chiral ligands around ruthenium centers creates well-defined stereochemical environments that discriminate between prochiral substrates and direct the formation of specific geometric isomers [21]. N-Heterocyclic carbene ligands provide exceptional stability and tunability, allowing fine adjustment of steric and electronic properties to optimize selectivity.

Table 5: Transition Metal Catalysts for Stereoselective 5-Methyl-2-hexene Synthesis

| Metal Center | Ligand System | Stereoselectivity | TON (Turnover Number) | Operating Temperature (°C) | Ee/De (%) |

|---|---|---|---|---|---|

| Ruthenium | NHC-Carbene | Z-selective | 1500 | 25-60 | 85 |

| Molybdenum | Imido-Alkylidene | E-selective | 2200 | 25-40 | 90 |

| Tungsten | Oxo-Alkylidene | E-selective | 1800 | 25-40 | 88 |

| Palladium | Phosphine-Diene | Configurationally stable | 800 | 80-120 | 75 |

| Rhodium | Chelating Diphosphine | Enantioselective | 1200 | 25-100 | 92 |

Molybdenum and tungsten alkylidene complexes exhibit remarkable E-selectivity in metathesis reactions, achieving diastereomeric excesses up to 90% with turnover numbers exceeding 2000 [19]. These high-oxidation state complexes feature multiple bonds to the metal center that create highly directional bonding environments. The stereochemical outcome depends on the relative positioning of substrate approach vectors and the steric demands of ancillary ligands.

Stereogenic-at-metal catalysts represent an emerging paradigm in asymmetric synthesis, where the metal center itself serves as the source of chirality [19]. These systems eliminate the requirement for expensive chiral ligands while maintaining high levels of stereocontrol through careful design of the coordination sphere. Octahedral complexes with mixed ligand sets can achieve facial selectivity that translates directly to product stereochemistry.

Acid-Catalyzed Isomerization Mechanisms

Acid-catalyzed isomerization provides fundamental mechanistic pathways for the interconversion of hexene isomers and represents a cornerstone methodology in both industrial and laboratory synthesis [22] [23]. These processes proceed through well-characterized carbocation intermediates that undergo skeletal rearrangement under the influence of Brønsted or Lewis acidic species.

Zeolite-based acid catalysts demonstrate superior performance in hexene isomerization due to their unique combination of strong Brønsted acidity and shape-selective micropore environments [1] [24]. The framework aluminum sites in zeolites generate bridging hydroxyl groups that function as exceptionally strong acid sites, capable of protonating alkene substrates to generate carbocation intermediates [5]. The confined space within zeolite channels provides stabilization for carbocationic species while directing their rearrangement pathways.

Table 6: Acid-Catalyzed Isomerization Mechanisms for Hexene Functionalization

| Acid Catalyst | Mechanism Type | Active Site | Activation Energy (kJ/mol) | Operating Temperature (°C) | Isomerization Rate (s⁻¹) |

|---|---|---|---|---|---|

| Zeolite H-ZSM-5 | Carbocation intermediate | Brønsted acid sites | 130 | 220-280 | 0.025 |

| Zeolite H-Y | Carbocation intermediate | Brønsted acid sites | 125 | 200-250 | 0.018 |

| Sulfuric Acid | Protonation-deprotonation | H⁺ donor | 85 | 60-120 | 0.045 |

| Phosphoric Acid | Protonation-deprotonation | H⁺ donor | 90 | 80-150 | 0.038 |

| Triflic Acid | Superacid mechanism | H⁺ donor | 65 | 25-80 | 0.085 |

The mechanism of zeolite-catalyzed isomerization involves initial physisorption of the hexene substrate followed by protonation at a framework Brønsted acid site [25]. The resulting secondary carbocation undergoes rapid equilibration through hydride and methyl shift processes, generating various isomeric carbocation intermediates [1]. Deprotonation regenerates neutral alkene products while restoring the catalytic acid site for subsequent reaction cycles.

Homogeneous acid catalysts such as triflic acid demonstrate exceptional activity in hexene isomerization, achieving isomerization rates of 0.085 s⁻¹ at temperatures as low as 25°C [22]. The superacid strength of triflic acid enables protonation of weakly basic alkene substrates under mild conditions, facilitating rapid equilibration of isomeric products. However, the corrosive nature and difficulty of separation limit the practical application of homogeneous superacids in large-scale processes.

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Pictograms

Flammable;Health Hazard

Other CAS

7385-82-2

3404-62-4